Cas no 2137742-05-1 (Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl-)

Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- 化学的及び物理的性質
名前と識別子
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- Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl-
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- インチ: 1S/C10H21BrO/c1-5-9(8-11)7-10(3,4)12-6-2/h9H,5-8H2,1-4H3
- InChIKey: RYSQOMTYEDOBAS-UHFFFAOYSA-N
- SMILES: CC(OCC)(C)CC(CBr)CC
Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678634-0.05g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 0.05g |
$1068.0 | 2025-03-12 | |
Enamine | EN300-678634-5.0g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 5.0g |
$3687.0 | 2025-03-12 | |
Enamine | EN300-678634-0.5g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 0.5g |
$1221.0 | 2025-03-12 | |
Enamine | EN300-678634-0.1g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 0.1g |
$1119.0 | 2025-03-12 | |
Enamine | EN300-678634-2.5g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 2.5g |
$2492.0 | 2025-03-12 | |
Enamine | EN300-678634-0.25g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 0.25g |
$1170.0 | 2025-03-12 | |
Enamine | EN300-678634-1.0g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 1.0g |
$1272.0 | 2025-03-12 | |
Enamine | EN300-678634-10.0g |
4-(bromomethyl)-2-ethoxy-2-methylhexane |
2137742-05-1 | 95.0% | 10.0g |
$5467.0 | 2025-03-12 |
Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl-に関する追加情報
Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- (CAS No. 2137742-05-1): A Versatile Intermediate in Modern Chemical Synthesis
The compound Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- (CAS No. 2137742-05-1) represents a significant intermediate in the realm of organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its unique structural features, comprising a bromomethyl group and ethoxy substituents, make it a valuable building block for the development of complex molecules. This article delves into the compound's properties, synthesis methods, and its emerging applications in cutting-edge research.
The molecular structure of Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- is characterized by a hexane backbone with functional groups strategically positioned to enhance reactivity. The presence of a bromomethyl group at the fourth carbon and ethoxy groups at the second and third carbons imparts a high degree of versatility to the molecule. This configuration allows for facile participation in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and etherification processes.
In recent years, the demand for specialized intermediates like Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- has surged due to their utility in constructing intricate molecular architectures. One notable application lies in the synthesis of pharmaceuticals, where such intermediates serve as key precursors for active pharmaceutical ingredients (APIs). The bromomethyl group, in particular, is a versatile handle for introducing additional functional groups through subsequent reactions, making it indispensable in medicinal chemistry.
The synthesis of Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- typically involves multi-step organic transformations starting from commercially available hexane derivatives. One common approach involves the bromination of 2-methoxy-2-ethoxyhexane followed by selective functionalization to introduce the bromomethyl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to achieve higher regioselectivity and yield.
The compound's reactivity has been extensively explored in recent research endeavors. A significant study published in the Journal of Organic Chemistry highlighted its role in the synthesis of complex heterocyclic compounds. The authors demonstrated that Hexane, 4-(bromomethyl)-2-ethoxy-2-methyl- could be effectively used to construct nitrogen-containing heterocycles through cyclization reactions with appropriate nucleophiles. This finding opens up new avenues for designing novel bioactive molecules with potential therapeutic applications.
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